Nifurtimox

Description

Properties

IUPAC Name |

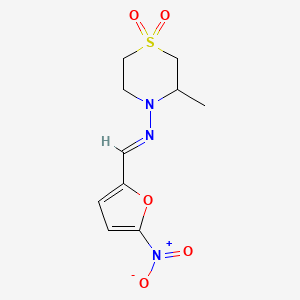

(E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFHIAQFJWUCFH-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

550.3±50.0 | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23256-30-6, 39072-15-6, 39072-16-7 | |

| Record name | Nifurtimox [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifurtimox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFURTIMOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84I3K7C2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

177-183 | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nifurtimox is synthesized through a multi-step chemical process. The synthesis begins with the nitration of furan to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with 3-methyl-4-thiomorpholine-1,1-dioxide under specific conditions to yield this compound. The reaction typically involves the use of solvents such as ethanol and requires controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common in the industrial setting to monitor the quality of this compound .

Chemical Reactions Analysis

Key Reaction Pathways with Sulfhydryl Compounds

Nifurtimox reacts spontaneously with sulfhydryl (SH)-containing biomolecules through nucleophilic substitution:

Reaction partners and rates (relative reactivity descending order):

-

Coenzyme A (CoA)

-

Lipoic acid (LA)

-

Glutathione (GSH)

-

Free cysteine (RSH)

These reactions generate nitrite (NO₂⁻) as a byproduct and form covalent adducts detectable via HPLC . In rat models, oral administration (100 mg/kg) led to urinary excretion of NO₂⁻ alongside unchanged this compound and polar metabolites .

Nitroreductase-Mediated Activation

This compound undergoes enzymatic reduction primarily via bacterial nitroreductases, producing cytotoxic metabolites:

E. coli nitroreductase converts >90% of this compound within 20 minutes at 37°C . This oxygen-insensitive process contrasts with mammalian enzymes that promote futile cycling, regenerating this compound while releasing superoxide .

Reductive Pathways

Chemical reduction with inorganic agents:

Thiol Conjugation

Spontaneous reactions with nucleophiles:

| Thiol Source | Metabolites Formed | Reaction Efficiency |

|---|---|---|

| Cysteine | M-4, M-5 | 50% conversion in 1h |

| N-Acetylcysteine | M-4, M-5 | Comparable to cysteine |

M-4 and M-5 contain two sulfur atoms from thiol conjugation, confirmed by HRMS/MS .

Metabolic Instability

This compound degrades rapidly in biological matrices:

In Vivo Metabolic Profile

Rat studies (100 mg/kg oral dose) revealed:

Human data shows:

-

M-4 (cysteine conjugate) and M-6 (hydrazone cleavage product) as major circulating metabolites

-

Renal excretion : 44% dose as metabolites under fed conditions

Mechanistic Implications

The dual reactivity of this compound explains both therapeutic and toxic effects:

Therapeutic pathway :

Toxic pathway :

This comprehensive reactivity profile underscores this compound's complex pharmacology, where chemical instability and multiple activation pathways necessitate careful therapeutic monitoring.

Scientific Research Applications

Treatment of Chagas Disease

Overview

Nifurtimox is mainly used for treating Chagas disease, particularly in pediatric patients. The drug was developed by Bayer and received accelerated FDA approval for use in children based on promising results from clinical trials. The mechanism of action involves the activation of nitroreductase enzymes, leading to the production of reactive metabolites that exert toxic effects on the parasite .

Clinical Efficacy

Recent studies have demonstrated significant efficacy in treating both acute and chronic forms of Chagas disease. For instance, a Phase III trial indicated that 32% of patients treated with a 60-day regimen achieved seroconversion compared to 19% with a 30-day regimen . Follow-up studies revealed that about 50% of patients showed serologic responses up to four years post-treatment .

Combination Therapy for Sleeping Sickness

Overview

this compound has also been investigated as part of combination therapy for late-stage sleeping sickness (African trypanosomiasis). A study involving Ugandan patients treated with this compound alongside eflornithine showed high efficacy rates ranging from 90.3% to 100% . This combination aims to enhance therapeutic outcomes while minimizing treatment duration.

Mechanistic Insights and Research Applications

Mechanism of Action

The precise mechanism by which this compound operates is not fully understood but is believed to involve multiple pathways:

- Activation of Nitroreductase Enzymes: Produces reactive oxygen species that damage cellular components of T. cruzi.

- Inhibition of Dehydrogenase Activity: Disrupts metabolic processes within the parasite, contributing to its lethality .

Research Applications

this compound has been utilized in various research contexts, including:

- Pharmacological Studies: Investigating its mutagenic potential and safety profile in different populations .

- Serological Response Studies: Assessing the immune response in treated patients, providing insights into treatment efficacy .

Safety Profile and Adverse Effects

While this compound is effective, it is associated with several adverse effects, including:

- Common Adverse Events: Mild symptoms like nausea and headache are prevalent; however, severe reactions can occur in about 26% of patients .

- Long-term Risks: Concerns regarding genotoxicity and potential carcinogenic effects have been raised based on animal studies .

Data Summary

| Application | Efficacy (% Responders) | Notable Findings |

|---|---|---|

| Chagas Disease (60-day regimen) | 32% | Significant seroconversion at 12 months |

| Sleeping Sickness (Combination) | 90.3% - 100% | High efficacy observed in late-stage patients |

| Long-term Safety | Varies | Mild adverse events common; concerns about mutagenicity |

Case Studies

- Chagas Disease Treatment in Pediatric Patients

- Combination Therapy for Sleeping Sickness

Mechanism of Action

The exact mechanism of action of Nifurtimox is not fully understood. it is believed to involve the bio-reduction of the nitro group to a nitro-anion radical, which then undergoes redox cycling with molecular oxygen. This process generates reactive oxygen species that cause oxidative stress, leading to DNA damage and cell death in the parasites. This compound targets both intracellular and extracellular forms of Trypanosoma cruzi, the causative agent of Chagas disease .

Comparison with Similar Compounds

Biological Activity

Nifurtimox is a nitrofuran derivative primarily used in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. This compound has been in clinical use for over four decades and is known for its complex biological activity, which involves activation through nitroreduction and subsequent cytotoxic effects on the parasite.

This compound functions as a prodrug , requiring metabolic activation to exert its therapeutic effects. The activation process primarily involves two classes of enzymes: type I and type II nitroreductases . The type I nitroreductase (NTR) is particularly significant, as it catalyzes the reduction of this compound to an active metabolite, which is an unsaturated open-chain nitrile. This metabolite exhibits cytotoxicity towards both T. cruzi and mammalian cells, although the selectivity of this compound against the parasite is attributed to the expression levels of NTR in trypanosomes .

Key Findings on this compound Activation

- Oxygen Insensitivity : The reduction of this compound by type I NTR occurs under both aerobic and anaerobic conditions, indicating that the enzyme's activity is largely independent of oxygen levels .

- Cytotoxic Effects : The active metabolite produced from this compound reduction demonstrates equivalent cytotoxicity towards both parasite and mammalian cells, highlighting the potential for off-target effects .

Efficacy in Clinical Studies

This compound has shown significant efficacy in treating Chagas disease, particularly in pediatric populations. A prospective study indicated that a 60-day regimen of this compound resulted in a serological response rate of 32.9% , with notable negative seroconversion rates among treated patients . The effectiveness was particularly pronounced in younger patients, with an 83.3% negative seroconversion rate observed in infants treated for 60 days.

Comparative Efficacy Data

| Treatment Duration | Negative Seroconversion Rate (%) | Serological Response Rate (%) |

|---|---|---|

| 30 days | 71.4 | Lower than 60-day regimen |

| 60 days | 83.3 | 32.9 |

Case Studies

A retrospective analysis involving 1,497 adults with chronic Chagas disease demonstrated that those treated with this compound were twice as likely to achieve negative seroconversion compared to untreated individuals. The median time to achieve this endpoint was approximately 2.1 years for treated patients .

Safety Profile

The safety profile of this compound has been generally favorable, with most treatment-emergent adverse events (TEAEs) being mild or moderate. In one study, TEAEs were observed in 28.3% of patients treated for 60 days, with only a small percentage leading to treatment discontinuation .

Q & A

Basic Research Questions

Q. How is the in vitro efficacy of Nifurtimox quantified against Trypanosoma cruzi?

- Methodology : Use the alamar blue assay to determine the half-maximal inhibitory concentration (IC₅₀). This redox-sensitive dye measures metabolic activity of parasites, with IC₅₀ values reflecting drug potency. For example, this compound exhibits an IC₅₀ of 4 µM against bloodstream-form T. cruzi .

- Experimental Design : Include untreated controls and dose-response curves (e.g., 0.1–100 µM range). Normalize data to untreated cells to account for baseline metabolic activity.

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- Methodology : Ionic-liquid-based dispersive liquid-liquid microextraction (IL-DLLME) coupled with HPLC–UV achieves trace detection (15.7 ng/mL limit) and high reproducibility (1.02% inter-day variability). This method is optimal for plasma samples, requiring minimal volume (e.g., 200 µL) .

- Validation Parameters : Assess linearity (e.g., 50–500 ng/mL range), recovery rates (>90%), and matrix effects using internal standards.

Q. How is blood-brain barrier (BBB) penetration assessed for this compound in murine models?

- Methodology : Use radiolabeled [³H]this compound with capillary depletion to distinguish vascular vs. parenchymal distribution. Correct for vascular space using [¹⁴C]sucrose. Single-time uptake analysis (e.g., 2.5–30 min perfusion) reveals regional variation (e.g., 191–283 µL/min/g in thalamus vs. pons) .

- Data Interpretation : Calculate unidirectional transfer constants (e.g., 64.5 µL/min/g in homogenate) and compare supernatant vs. pellet fractions to evaluate intracellular accumulation .

Advanced Research Questions

Q. How can untargeted metabolomics resolve contradictions in drug combination efficacy (e.g., this compound + Eflornithine)?

- Methodology : Apply LC-MS platforms with mzMatch/Ideom software for peak filtering, gap filling, and metabolite identification. Focus on pathways like polyamine metabolism and oxidative stress. For instance, lack of synergy correlates with antagonistic effects on trypanothione synthesis, detectable via altered nucleotide/carbohydrate metabolites .

- Key Findings : Identify metabolites like C₁₀H₁₅N₃O₃S (257.0834 m/z, RT=13.5 min), a this compound-derived nitrile, to confirm activation kinetics .

Q. What molecular mechanisms drive cross-resistance between this compound and Benznidazole?

- Methodology : Use RNAi or CRISPR to downregulate T. cruzi nitroreductase (NTR). Resistant strains show 50% reduced NTR expression, impairing prodrug activation. Validate via IC₅₀ shifts (e.g., >10-fold resistance to nitroheterocyclics) .

- Experimental Models : Compare wild-type vs. NTR-knockout parasites in drug sensitivity assays. Monitor NADH-dependent nitro reduction via spectrophotometry .

Q. How do oxidative stress pathways mediate this compound’s antitumor activity in medulloblastoma?

- Methodology : Perform microarray analysis (e.g., Affymetrix platforms) to profile Nrf2 targets (e.g., HMOX1, GCLM) and apoptosis regulators (e.g., DUSP1, NR4A2). Synergy with tetrathiomolybdate (TM) amplifies ROS-induced gene expression (>2-fold changes) .

- Data Analysis : Use Ingenuity Pathway Analysis (IPA) to map oxidative stress networks. Confirm synergism via combination index (CI) calculations (e.g., CI<0.3 at ED₅₀) .

Q. How are this compound metabolites validated during preclinical studies?

- Methodology : Compare exact mass (HRMS) and retention times against synthetic standards. For example, the open-chain nitrile metabolite (C₁₀H₁₅N₃O₃S) is confirmed via m/z 257.0834 (Δ<2 ppm) and co-elution with reference compounds .

- Kinetic Profiling : Track metabolite appearance over time (e.g., within 1 hour post-treatment) using time-course LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.